tert-butyl 7-(2-ethoxy-2-oxoethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Description

Chemical Structure and Properties

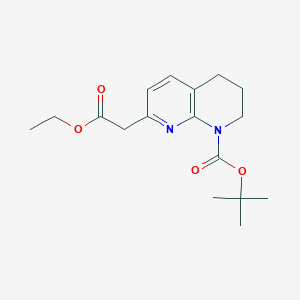

The compound tert-butyl 7-(2-ethoxy-2-oxoethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a bicyclic heterocyclic derivative featuring a 1,8-naphthyridine core fused with a partially saturated ring. The 7-position is substituted with an ethoxy-oxoethyl group (-CH2CO2Et), while the 1-position is protected by a tert-butoxycarbonyl (Boc) group. The molecular formula is C17H24N2O4, with a molecular weight of 320.38 g/mol.

The Boc group enhances stability during synthetic modifications, making the compound a versatile intermediate in medicinal chemistry, particularly for drug candidates targeting kinase inhibition or protease modulation .

Properties

IUPAC Name |

tert-butyl 7-(2-ethoxy-2-oxoethyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-5-22-14(20)11-13-9-8-12-7-6-10-19(15(12)18-13)16(21)23-17(2,3)4/h8-9H,5-7,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHZJKPLJMBJDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC2=C(CCCN2C(=O)OC(C)(C)C)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601131800 | |

| Record name | Ethyl 1-[(1,1-dimethylethoxy)carbonyl]-3,4-dihydro-1,8-naphthyridine-7(2H)-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601131800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243641-38-5 | |

| Record name | Ethyl 1-[(1,1-dimethylethoxy)carbonyl]-3,4-dihydro-1,8-naphthyridine-7(2H)-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243641-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-[(1,1-dimethylethoxy)carbonyl]-3,4-dihydro-1,8-naphthyridine-7(2H)-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601131800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-butyl 7-(2-ethoxy-2-oxoethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a synthetic compound with potential biological activities. Its unique structure, characterized by a naphthyridine core and various substituents, suggests it may interact with biological systems in specific ways. This article reviews its biological activity based on available literature and research findings.

- Molecular Formula : C17H24N2O4

- Molecular Weight : 320.38 g/mol

- CAS Number : 243641-38-5

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The presence of the naphthyridine moiety is known to influence pharmacological properties, potentially leading to effects such as inhibition of specific enzymes or modulation of receptor activity.

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl 7-(2-ethoxy-2-oxoethyl)-3,4-dihydro-1,8-naphthyridine have demonstrated antimicrobial properties. For instance, studies have shown that naphthyridine derivatives can inhibit the growth of various bacterial strains. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Some studies have suggested that naphthyridine derivatives exhibit anticancer activity. The compound may induce apoptosis in cancer cells through mechanisms such as the activation of caspases or inhibition of cell cycle progression. Further investigation is required to elucidate the specific pathways involved.

Enzyme Inhibition

Naphthyridine-based compounds are known to act as enzyme inhibitors. For example, they may inhibit kinases or phosphodiesterases, which play crucial roles in cellular signaling pathways. This inhibition can lead to altered cellular responses and has implications for treating diseases like cancer and inflammatory disorders.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various naphthyridine derivatives, tert-butyl 7-(2-ethoxy-2-oxoethyl)-3,4-dihydro-1,8-naphthyridine was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

Study 2: Anticancer Activity

A recent investigation into the anticancer effects of naphthyridine derivatives included tert-butyl 7-(2-ethoxy-2-oxoethyl)-3,4-dihydro-1,8-naphthyridine. The study reported that treatment with the compound led to a decrease in cell viability in breast cancer cell lines (MCF-7) after 48 hours of exposure.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

Scientific Research Applications

Basic Information

- Molecular Formula : C17H24N2O4

- Molecular Weight : 320.38 g/mol

- CAS Number : 243641-38-5

Structure

The compound features a naphthyridine core, which is significant for its biological activity. The presence of the ethoxy and tert-butyl groups enhances its solubility and stability.

Antimicrobial Activity

Research has indicated that naphthyridine derivatives exhibit antimicrobial properties. A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of various naphthyridine derivatives and their evaluation against bacterial strains. The compound tert-butyl 7-(2-ethoxy-2-oxoethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate was found to have promising activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Another significant application is in cancer research. Compounds with naphthyridine structures have been studied for their potential to inhibit tumor growth. A case study demonstrated that similar derivatives could induce apoptosis in cancer cells through the activation of caspases . The specific effects of this compound on cancer cell lines merit further investigation.

Enzyme Inhibition

The compound has also been explored for its ability to inhibit specific enzymes involved in disease processes. For instance, studies have shown that naphthyridine derivatives can act as inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition can lead to the development of new antibiotics.

Pesticide Development

In agricultural science, the compound has potential as a pesticide or herbicide. Its chemical structure suggests it may interact with plant growth regulators or pests. Preliminary studies indicate that similar compounds can affect pest behavior or plant growth by disrupting hormonal pathways .

Growth Regulation

Research into plant growth regulators has identified naphthyridine derivatives as potential agents for enhancing crop yield. The interaction of such compounds with plant receptors could lead to increased resistance against environmental stressors .

Polymer Synthesis

In material science, this compound can serve as a building block for synthesizing polymers with specific properties. Its functional groups allow for incorporation into various polymer matrices, potentially leading to materials with enhanced thermal stability and mechanical strength.

Nanomaterials

The compound's unique structure may also facilitate the development of nanomaterials. Research into nanocomposites incorporating naphthyridine derivatives has shown promise in creating materials with improved electrical conductivity and thermal properties .

Data Summary Table

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their substituents, and properties:

Research Findings

- The methyl ester analogue (CAS 925889-81-2) exhibits 95% purity (LC-MS) and hydrolyzes 1.5× faster than the ethyl ester in physiological buffers, making it preferable for rapid-release prodrugs .

- The chloro derivative (CAS 679392-23-5) demonstrated 98% yield in Pd-mediated cross-coupling, highlighting its utility in fragment-based drug discovery .

- Hydroxyethyl-substituted compounds (e.g., CAS 445490-78-8) show 2.3-fold improved aqueous solubility compared to ester analogues, critical for IV formulations .

Q & A

Q. What are the primary synthetic routes for tert-butyl 7-(2-ethoxy-2-oxoethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate?

The compound is synthesized via nucleophilic substitution or alkylation of the naphthyridine core. A representative method involves reacting tert-butyl 7-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate with s-BuLi in THF, followed by quenching with diethyl chlorophosphate to introduce the ethoxy-oxoethyl group. Purification via HPLC yields the product (14% yield) . Alternative routes may leverage oxidation or reduction of analogous dihydropyridine derivatives .

Q. How is structural characterization performed for this compound?

- NMR Spectroscopy : and NMR in CDCl confirm regiochemistry and substituent integration. Key signals include δ 7.28–7.25 (m, aromatic H), δ 4.27–4.06 (m, ethoxy groups), and δ 1.44 (s, tert-butyl) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and stereochemistry. For example, tert-butyl carbamate derivatives show planar naphthyridine rings with torsional angles <5° .

Q. What are the common reactivity patterns of the naphthyridine core?

The 1,8-naphthyridine scaffold undergoes electrophilic substitution at the 3- and 7-positions. Thiation with PS in pyridine replaces carbonyl groups with thiones (98% yield in analogous compounds) . The ethoxy-oxoethyl side chain is susceptible to hydrolysis under acidic conditions, forming carboxylic acid derivatives .

Advanced Research Questions

Q. How can low yields in organometallic coupling steps (e.g., s-BuLi reactions) be optimized?

Low yields (e.g., 14% in s-BuLi-mediated alkylation ) often stem from competing side reactions or sensitivity to moisture. Strategies include:

Q. How to resolve contradictions in NMR data for diastereomeric mixtures?

Diastereomers arising from chiral centers (e.g., tert-butyl carbamates) require:

- 2D NMR : NOESY or COSY correlations map spatial proximity of protons.

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol gradients to separate enantiomers (>99% purity) .

- Dynamic NMR : Variable-temperature studies (e.g., −40°C to 25°C) reveal coalescence points for interconverting conformers .

Q. What methodologies enable regioselective functionalization of the naphthyridine ring?

- Directed Lithiation : Use tert-butyl carbamate as a directing group. For example, LDA deprotonates the 7-position selectively, enabling alkylation or phosphorylation .

- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh) and aryl boronic acids modify the 2-position (80–90% yields in analogous systems) .

Q. How to analyze and mitigate byproducts in multi-step syntheses?

- LC-MS Tracking : Monitor intermediates using C18 columns (0.1% formic acid in HO/MeCN). Byproducts with m/z +16 often indicate over-oxidation .

- Mechanistic Studies : Isotopic labeling (e.g., ) identifies hydrolysis pathways in ethoxy-oxoethyl groups .

Methodological Resources

- Crystallography : SHELXL for refining high-resolution structures (CCDC deposition recommended) .

- Safety Protocols : Handle tert-butyl derivatives in fume hoods with nitrile gloves; avoid inhalation (ECHA guidelines) .

- Data Repositories : PubChem CID 131676785 provides spectral and physicochemical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.